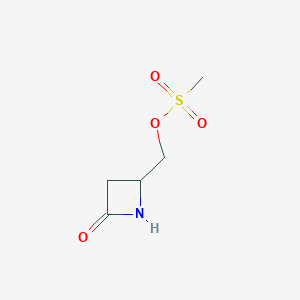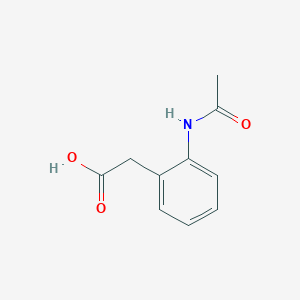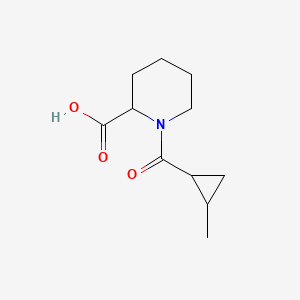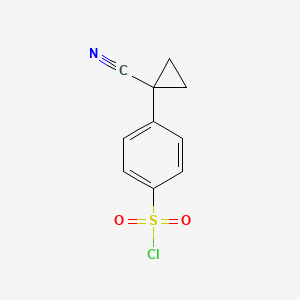
4-(Methylsulfonyloxymethyl)azetidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidin-2-one derivatives often involves the Staudinger synthesis, which has been of major importance in medicinal chemistry as it allows the synthesis of penicillin derivatives in the laboratory . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidin-2-one derivatives are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The synthesis of azetidin-2-one derivatives often involves the Staudinger synthesis . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen
Enantiospecific Synthesis
4-(Methylsulfonyloxymethyl)azetidin-2-one and its derivatives have been utilized in enantiospecific syntheses. For instance, Bachi and Gross (1983) demonstrated the thermolysis of N-unsubstituted 4-alkylsulphinyl- and 4-benzothiazolylthio-azetidin-2-ones to yield 4-alkoxyazetidin-2-ones, highlighting the controlled stereochemistry of the alkoxy group based on the substituent at position-3 (Bachi & Gross, 1983).
Antibacterial Applications
A 2006 study by Broccolo et al. explored the antibacterial activity of 4-alkyliden-azetidin-2-ones, which showed promise against multidrug-resistant pathogens. These compounds were synthesized using a protocol starting from 4-acetoxy-azetidinones and diazoesters. Some compounds demonstrated activity against both methicillin-susceptible and -resistant strains of Staphylococcus aureus, suggesting alternative mechanisms of action (Broccolo et al., 2006).
Anti-Inflammatory and Anti-Microbial Activity
Kendre, Landge, and Bhusare (2012) reported the synthesis of azetidin-2-one derivatives with aryl sulfonate moiety, exhibiting anti-inflammatory and anti-microbial activities. The study involved synthesizing these derivatives and testing them against standard drugs, showing efficacy in anti-bacterial and anti-fungal applications (Kendre, Landge, & Bhusare, 2012).
Synthesis of Azetidin-2-ones
Various studies have focused on the synthesis of azetidin-2-ones from different starting materials, showcasing the versatility of these compounds. For example, Kaneko et al. (1986) presented the synthesis of azetidin-2-ones having a terminally oxygenated ethyl side chain at the 4-position (Kaneko et al., 1986).
Therapeutic Potential
The therapeutic potential of azetidin-2-ones has been explored in various contexts. For instance, Ghuge and Murumkar (2018) discussed the biologically significant applications of vicinal diaryl azetidin-2-ones, including activities like cholesterol absorption inhibition, antimicrobial, antitubercular, and anti-inflammatory effects (Ghuge & Murumkar, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-oxoazetidin-2-yl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c1-11(8,9)10-3-4-2-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNDGSMSZLFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254549 | |
| Record name | 4-[[(Methylsulfonyl)oxy]methyl]-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyloxymethyl)azetidin-2-one | |
CAS RN |
103883-23-4 | |
| Record name | 4-[[(Methylsulfonyl)oxy]methyl]-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103883-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(Methylsulfonyl)oxy]methyl]-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(2-fluorophenyl)carbamoyl]acetate](/img/structure/B3374683.png)
![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3374690.png)



![1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B3374702.png)





![1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3374755.png)
